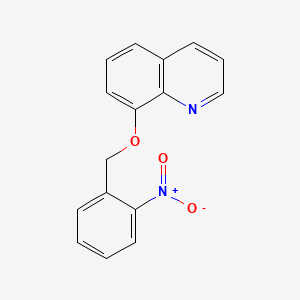

Quinoline, 8-((2-nitrophenyl)methoxy)-

Descripción general

Descripción

Quinoline, 8-((2-nitrophenyl)methoxy)- is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoline, 8-((2-nitrophenyl)methoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 8-((2-nitrophenyl)methoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Quinoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 8-((2-nitrophenyl)methoxy)- has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₆H₁₂N₂O₃

- Molecular Weight : 280.28 g/mol

- IUPAC Name : 8-[(2-nitrophenyl)methoxy]quinoline

- Purity : Typically around 95%.

Pharmacological Activities

Quinoline derivatives, including Quinoline, 8-((2-nitrophenyl)methoxy)-, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several studies have reported that quinoline derivatives possess significant antibacterial properties. For instance, a study demonstrated that certain quinoline compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Clostridium difficile, comparable to standard treatments like Vancomycin .

- The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial death.

-

Anticancer Activity :

- Quinoline derivatives have shown promise in cancer treatment. Research indicates that compounds with the quinoline scaffold can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For example, derivatives have been linked to the inhibition of Bcl-2 expression in cancer cells, which is crucial for cell survival and proliferation .

- A notable study found that certain substituted quinolines displayed sub-micromolar anti-proliferative activity against Bcl-2 expressing human cancer cell lines .

-

Antiviral Activity :

- Quinoline compounds have also been investigated for their antiviral properties. A specific derivative showed promising results against HIV-1, with IC50 values indicating effective viral inhibition while maintaining low cytotoxicity . The mechanism appears to involve interference with viral integrase enzymes.

The biological activity of Quinoline, 8-((2-nitrophenyl)methoxy)- is attributed to its ability to interact with various molecular targets within cells:

- Antioxidant Properties : Some studies suggest that quinoline derivatives can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and inflammation.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for microbial survival and cancer cell proliferation, thus enhancing its therapeutic potential.

Case Studies

-

Antibacterial Efficacy :

A series of quinoline derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that modifications to the nitrophenyl group significantly enhanced antibacterial potency, with some compounds achieving MICs below 4 μg/mL against resistant strains . -

Cancer Therapeutics :

In vitro studies on breast cancer cell lines revealed that certain quinoline derivatives could induce apoptosis through the modulation of apoptotic pathways involving Bcl-2 family proteins. This highlights the potential for developing these compounds into effective anticancer agents .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) | Antiviral Activity (IC50 μM) |

|---|---|---|---|

| Quinoline, 8-((2-nitrophenyl)methoxy)- | ≤ 4 (C. difficile) | < 1 (Bcl-2 expressing cells) | < 5 (HIV-1) |

| Other Quinoline Derivative A | ≤ 8 | < 0.5 | < 3 |

| Other Quinoline Derivative B | > 16 | < 0.7 | < 4 |

Aplicaciones Científicas De Investigación

Biological Activities

Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in pharmaceutical research. The compound 8-((2-nitrophenyl)methoxy)-quinoline exhibits notable properties in several areas:

- Antimicrobial Activity : Quinoline derivatives have shown promising results against various bacterial strains, including drug-resistant pathogens. For instance, hybrid compounds incorporating quinoline structures demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin .

- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. For example, certain derivatives displayed potent activity against human cancer cell lines such as A-549 (lung carcinoma) and HepG2 (liver carcinoma), with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antiviral Effects : Some studies have explored the antiviral potential of quinoline derivatives against viruses like dengue and HIV. Specific compounds have been synthesized that exhibit activity against these viral pathogens, highlighting their potential as antiviral agents .

Synthetic Methodologies

The synthesis of quinoline derivatives has evolved significantly, employing various strategies to enhance yield and bioactivity:

- Hybridization Techniques : Recent advancements include the hybridization of quinoline with other pharmacophores to create novel compounds with enhanced antimicrobial properties. These hybrids are synthesized through methods such as the Mannich reaction, which allows for the incorporation of different functional groups .

- Structure-Activity Relationship (SAR) Studies : Extensive SAR studies have been conducted to understand how modifications to the quinoline structure influence biological activity. For example, the position of substituents on the phenyl ring has been shown to affect both anticancer and antifungal activities significantly .

Therapeutic Applications

The therapeutic applications of 8-((2-nitrophenyl)methoxy)-quinoline extend beyond antimicrobial and anticancer properties:

- Neuroprotection : Some derivatives have been investigated for their neuroprotective effects in models of ischemic stroke. These compounds demonstrated the ability to improve cell viability and reduce neuronal damage following oxygen-glucose deprivation .

- Chelation Therapy : Quinoline derivatives are also recognized for their chelation properties, particularly in conditions involving metal ion overload. They can act as effective chelators for metals such as iron, which is crucial in treating diseases like hemochromatosis .

Case Studies

To illustrate the practical applications of 8-((2-nitrophenyl)methoxy)-quinoline, several case studies highlight its efficacy:

Propiedades

IUPAC Name |

8-[(2-nitrophenyl)methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-18(20)14-8-2-1-5-13(14)11-21-15-9-3-6-12-7-4-10-17-16(12)15/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLVEQQZVAXREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231578 | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82131-87-1 | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082131871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-((2-nitrophenyl)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.